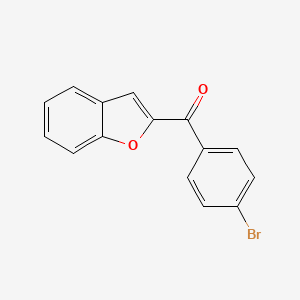![molecular formula C21H16FN3O3 B4631841 3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)
3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, including ring closure reactions and functional group modifications. An efficient synthesis approach for related compounds utilizes a nearly quantitative ring-closing reaction to form the core pyrido[2,3-d]pyrimidine structure, serving as a scaffold for further derivatization (Rosen, German, & Kerns, 2009). Additionally, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives has been reported, highlighting the versatility of the core structure in yielding biologically active compounds (Ashraf et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been extensively studied, revealing insights into their crystalline and molecular configurations. Studies have shown that the molecular structures of these compounds can exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which significantly influence their crystal packing and stability (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives undergo a range of chemical reactions, enabling the modification of their structures and the introduction of functional groups. These reactions are essential for tailoring the compounds' properties for specific biological activities. The synthesis and modification procedures often involve nucleophilic aromatic substitution and amide formation, contributing to the structural diversity and biopharmaceutical properties of these compounds (Jatczak et al., 2014).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and permeability, are critical for their pharmaceutical applications. The structural diversity of these compounds results in a broad range in their biopharmaceutical properties, influencing their solubility in simulated intestinal fluid and their permeability across biological membranes (Jatczak et al., 2014).
科学的研究の応用
Synthesis and Characterization
The synthesis of novel pyrimidine derivatives, including those structurally related to 3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, involves multiple steps, including the cyclization of precursors and the introduction of specific functional groups to achieve desired chemical properties and biological activities. These compounds have been characterized using various analytical techniques to confirm their structures and to understand their chemical behaviors (Huazheng, 2013).
Biological Activities and Applications
- Antitumor Activities : Certain pyrimidine derivatives have been investigated for their potential antitumor activities. These studies aim to explore the efficacy of such compounds against various cancer cell lines, potentially leading to the development of new therapeutic agents (Raić-Malić et al., 2000).
- Herbicidal Activities : Some derivatives exhibit significant herbicidal activities, suggesting their potential application in agriculture for the control of unwanted vegetation. The specificity and potency of these compounds can be tuned by modifying their chemical structures (Huazheng, 2013).
- Antibacterial Properties : The exploration of antibacterial activities of substituted thienopyrimidines has contributed to the search for new antimicrobial agents. Such compounds could serve as bases for developing drugs to combat bacterial infections, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (More et al., 2013).
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-28-18-7-3-2-6-17(18)25-19-16(5-4-12-23-19)20(26)24(21(25)27)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXZEZSRTUUWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)
![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)
![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)
![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)
![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)


![2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)
![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)
![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)